molecular formula C10H8BrClN2O B6209753 2-(4-bromo-2-methylphenyl)-5-(chloromethyl)-1,3,4-oxadiazole CAS No. 1156845-90-7

2-(4-bromo-2-methylphenyl)-5-(chloromethyl)-1,3,4-oxadiazole

Cat. No.: B6209753
CAS No.: 1156845-90-7
M. Wt: 287.54 g/mol
InChI Key: LQYCLCDEXIMPAR-UHFFFAOYSA-N
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Description

2-(4-bromo-2-methylphenyl)-5-(chloromethyl)-1,3,4-oxadiazole is a heterocyclic compound that contains both bromine and chlorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-methylphenyl)-5-(chloromethyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-2-methylbenzoic acid hydrazide with chloroacetyl chloride in the presence of a base, such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-methylphenyl)-5-(chloromethyl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and various amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Cyclization Reactions: Catalysts such as palladium or copper salts are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides, nitriles, or amines, while oxidation and reduction can lead to various oxidized or reduced derivatives.

Scientific Research Applications

2-(4-bromo-2-methylphenyl)-5-(chloromethyl)-1,3,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Materials Science: The compound is studied for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It is used as a probe to study various biological processes and interactions.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-methylphenyl)-5-(chloromethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may inhibit the growth of microorganisms or cancer cells by interfering with essential biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromo-2-methylphenyl)-1,3,4-oxadiazole: Lacks the chloromethyl group, which may affect its reactivity and applications.

    2-(4-chloro-2-methylphenyl)-5-(bromomethyl)-1,3,4-oxadiazole: Similar structure but with different halogen substituents, leading to different chemical properties and reactivity.

    2-(4-bromo-2-methylphenyl)-5-methyl-1,3,4-oxadiazole: Lacks the chloromethyl group, which may influence its biological activity and applications.

Uniqueness

2-(4-bromo-2-methylphenyl)-5-(chloromethyl)-1,3,4-oxadiazole is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and potential applications. The combination of these substituents allows for a wide range of chemical modifications and functionalizations, making it a versatile compound for various research and industrial applications.

Properties

CAS No.

1156845-90-7

Molecular Formula

C10H8BrClN2O

Molecular Weight

287.54 g/mol

IUPAC Name

2-(4-bromo-2-methylphenyl)-5-(chloromethyl)-1,3,4-oxadiazole

InChI

InChI=1S/C10H8BrClN2O/c1-6-4-7(11)2-3-8(6)10-14-13-9(5-12)15-10/h2-4H,5H2,1H3

InChI Key

LQYCLCDEXIMPAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)C2=NN=C(O2)CCl

Purity

95

Origin of Product

United States

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